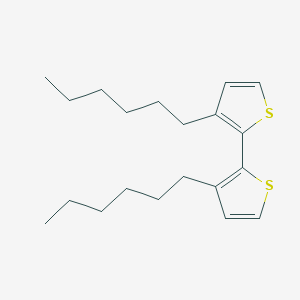

3,3'-Dihexyl-2,2'-bithiophene

Overview

Description

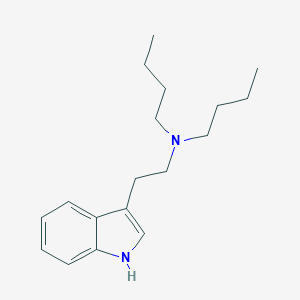

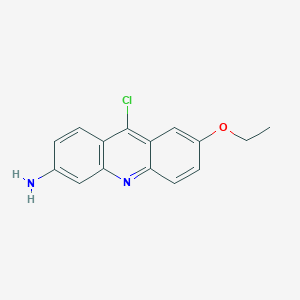

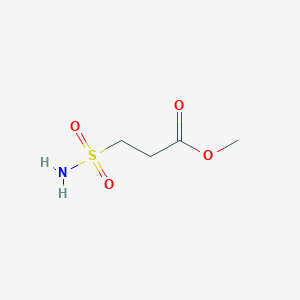

3,3’-Dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H30S2 . It is also known by other names such as 3-hexyl-2-(3-hexylthiophen-2-yl)thiophene and 2,2’-Bithiophene, 3,3’-dihexyl- .

Molecular Structure Analysis

The molecular structure of 3,3’-Dihexyl-2,2’-bithiophene consists of 20 carbon atoms, 30 hydrogen atoms, and 2 sulfur atoms . The InChI representation of the molecule isInChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 . Chemical Reactions Analysis

3,3’-Dihexyl-2,2’-bithiophene can be used as a donor-acceptor molecule in organic electronic devices . It can also be used in the synthesis of P3HT, which can be potentially used for photocatalytic applications .Physical And Chemical Properties Analysis

3,3’-Dihexyl-2,2’-bithiophene is a liquid at 20°C . It has a molecular weight of 334.6 g/mol . The compound has a boiling point of 82°C at 0.03 mmHg . It has a specific gravity of 1.00 and a refractive index of 1.54 .Scientific Research Applications

Novel Functionalized Polymers

3,3'-Dihexyl-2,2'-bithiophene has been utilized in the development of novel functionalized polymers. For instance, derivatives like 3,3-dithiobis(2,2'-bithiophene) have been synthesized and polymerized, leading to electroactive polymers with good electrical conductivity and thermal stability. These polymers exhibit reversible electrochemical redox recyclability and are promising for various applications due to their unique properties (Ng & Miao, 1999).

Solar Cell Applications

In the field of organic solar cells (OSCs), derivatives of this compound have been synthesized for use as donor materials in OSCs. The solution-processable star-shaped molecules with this compound as a component demonstrate improved power conversion efficiency, highlighting its potential in renewable energy technologies (Zhang et al., 2011).

Electrochemical and Capacitive Properties

Research on this compound has also focused on its electrochemical properties, particularly in the context of supercapacitors. Alkyl functionalized bithiophene derivatives end-capped with 3,4-ethylenedioxythiophene units have shown promising capacitive performance, indicating their potential as electrode materials for energy storage devices (Mo et al., 2015).

Photovoltaic and Luminescent Applications

The compound is also significant in photovoltaic and luminescent applications. For example, conjugated polymers containing alternating donor/acceptor units based on this compound have been designed for photovoltaic applications. These polymers have optical band gaps suitable for light-harvesting, making them excellent candidates for organic photovoltaic applications (Zhu et al., 2007).

Mechanism of Action

Target of Action

3,3’-Dihexyl-2,2’-bithiophene is primarily used in the field of organic electronics . Its primary targets are the electronic devices where it is used as a monomer for synthesizing polymers .

Mode of Action

The compound interacts with its targets by contributing to the formation of regioregular-P3HT-regiosymmetric-P3HT, a type of diblock polymer . This interaction results in the creation of organic electronic devices with specific properties.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polymers used in organic electronics .

Result of Action

The molecular and cellular effects of 3,3’-Dihexyl-2,2’-bithiophene’s action are best observed in the performance of the electronic devices it helps create. For instance, it contributes to the development of organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .

Action Environment

Environmental factors such as temperature, humidity, and light exposure can influence the action, efficacy, and stability of 3,3’-Dihexyl-2,2’-bithiophene. For instance, it should be stored under inert gas at a temperature between 0-10°C to maintain its stability .

Future Directions

Properties

IUPAC Name |

3-hexyl-2-(3-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMOXZEVWCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467423 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125607-30-9 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3,3'-Dihexyl-2,2'-bithiophene in polymer synthesis?

A1: this compound serves as a crucial building block in synthesizing donor-acceptor (D-A) polymers. [] These polymers often exhibit interesting optoelectronic properties and find applications in organic electronics. The dihexyl side chains attached to the bithiophene core influence the solubility and self-assembly of the resulting polymers. []

Q2: How does the structure of this compound affect its fluorescence properties?

A2: Research indicates that incorporating this compound into a polymer with 1,2,4,5-tetrafluorophenylene results in a material capable of red-colored fluorescence. [] Interestingly, the choice of solvent significantly impacts the polymer's self-assembly, leading to different macrostructures (spherical vs. fibrous) and fluorescence colors (red vs. yellow). [] This highlights the influence of structural organization on the optical properties of materials containing this compound.

Q3: Can you elaborate on the role of this compound in metal-organic frameworks (MOFs)?

A3: this compound acts as a linker in the synthesis of manganese-based MOFs. [] This specific linker influences the dimensionality of the resulting MOF structure, demonstrating its importance in designing materials with tailored properties. [] Moreover, research using this compound and other functionalized bithiophene dicarboxylic acids as linkers in zinc-based MOFs has shed light on how structural variations impact the MOFs' luminescent properties. []

Q4: How does this compound behave in palladium-catalyzed reactions?

A4: Studies have shown that during a palladium/silver co-catalyzed cross-dehydrogenative coupling polymerization utilizing this compound, an interesting phenomenon occurs. [] The second chain extension cross-coupling, involving the bithiophene unit, proceeds significantly faster than the initial cross-coupling and homocoupling reactions. [] This accelerated chain extension, attributed to strong palladium-thiophene interactions, results in polymers with high molecular weight and minimal homocoupling defects. []

Q5: Is there evidence of this compound contributing to thermochromic behavior in polymers?

A5: While this compound itself doesn't exhibit thermochromism, research shows that polymers incorporating similar structures, like poly(3-dodecylthiophene), display temperature-dependent color changes. [] This effect is attributed to conformational transitions within the polymer chain driven by temperature changes. [] While poly(3,3′-dihexyl-2,2′-bithiophene) might not adopt a co-planar conformation due to strong steric interactions, this highlights the potential impact of structural modifications on the thermochromic properties of related polymers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)